

Technical Guide: Solubility & Stability of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde

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Compound of Interest

Compound Name: 6-Chloro-4-(cyclopropylamino)nicotinaldehyde
Cat. No.: B8012579

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Executive Summary & Compound Identity

6-Chloro-4-(cyclopropylamino)nicotinaldehyde is a functionalized pyridine intermediate used primarily in the synthesis of antiviral agents, kinase inhibitors, and heterocyclic scaffolds. Its reactivity is defined by three competing functional motifs:

- **Electrophilic Aldehyde (C3):** Prone to oxidation and nucleophilic addition.^[1]
- **Nucleophilic Secondary Amine (C4):** Electron-donating group (EDG) that modulates ring electronics.
- **Labile Chlorine (C6):** Activated for Nucleophilic Aromatic Substitution () due to the para-positioning of the electron-withdrawing aldehyde.

This compound requires strict anaerobic, low-temperature storage to prevent oxidative degradation and hydrolysis.

Table 1: Physicochemical Characterization

Property	Specification
CAS Number	1588424-68-3
IUPAC Name	6-chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde
Molecular Formula	
Molecular Weight	196.63 g/mol
Physical State	White to pale yellow solid
Predicted LogP	~1.8 – 2.2 (Lipophilic)
pKa (Predicted)	~3.5 (Pyridine N), ~13 (Amine)
Storage Condition	2–8°C, under Nitrogen (), Protect from Light

Solubility Profile

The solubility of **6-Chloro-4-(cyclopropylamino)nicotinaldehyde** is governed by the lipophilic cyclopropyl group and the polarizable pyridine core. It exhibits poor aqueous solubility at neutral pH but dissolves readily in polar aprotic solvents.

Solvent Compatibility Matrix

Data based on structural analogs (e.g., 6-chloronicotinaldehyde) and functional group analysis.

Solvent Class	Solvent	Solubility Rating	Application Notes
Polar Aprotic	DMSO	High (>50 mg/mL)	Preferred for stock solutions (cryopreservation).
Polar Aprotic	DMF	High (>50 mg/mL)	Suitable for reaction media; harder to remove than DMSO.
Chlorinated	DCM / Chloroform	High (>30 mg/mL)	Excellent for extraction and chromatography.
Polar Protic	Methanol / Ethanol	Moderate (10–30 mg/mL)	Use fresh; avoid prolonged storage due to hemiacetal formation.
Aqueous	Water (pH 7)	Low (<0.1 mg/mL)	Insoluble. Requires co-solvent or pH adjustment.
Aqueous Acid	0.1 M HCl	Moderate	Protonation of pyridine N increases solubility but accelerates hydrolysis.

Dissolution Protocol (Stock Solution)

To ensure reproducibility in biological assays or synthetic steps, follow this self-validating dissolution protocol:

- Weighing: Weigh the solid rapidly into a vial purged with argon to minimize moisture uptake.
- Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM.
- Mixing: Vortex for 30 seconds. If particulates remain, sonicate at ambient temperature for maximum 2 minutes. Warning: Excessive sonication generates heat, accelerating degradation.

- Verification: Inspect visually for clarity. For GLP applications, verify concentration via HPLC (see Section 5).

Stability Assessment & Degradation Mechanisms

The stability of this compound is compromised by three primary stress factors: Oxidation, Hydrolysis, and Photolysis.

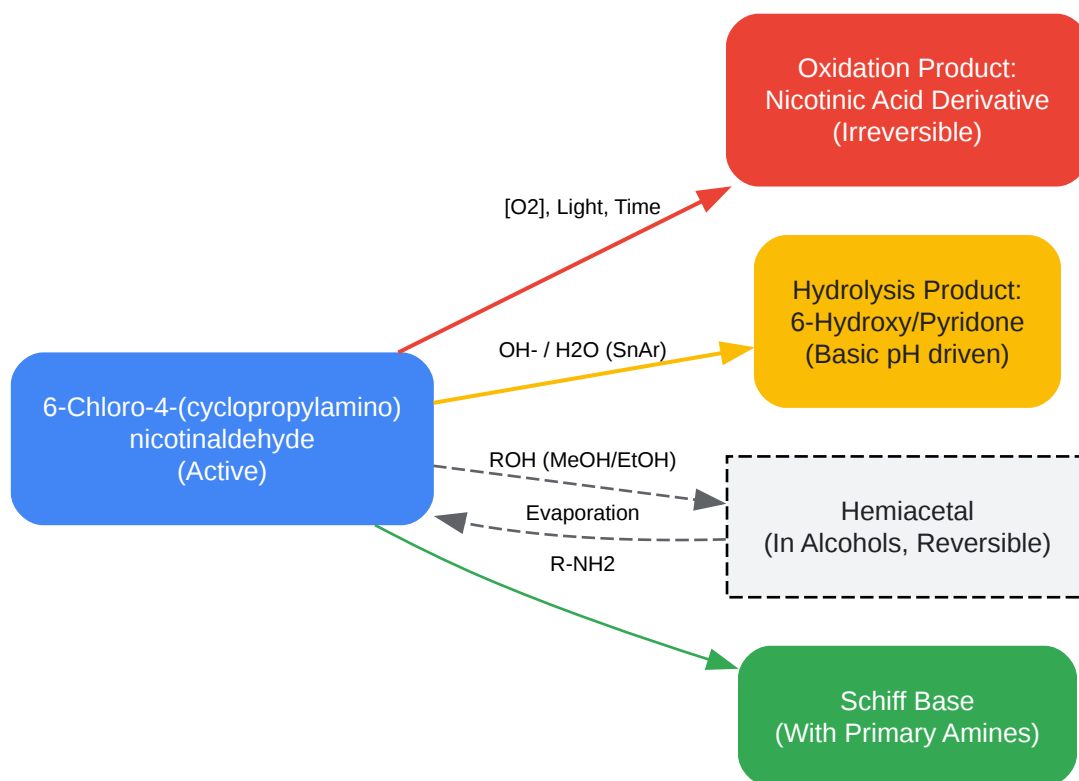
Chemical Stability

The interplay between the electron-withdrawing aldehyde and the halogenated ring creates specific vulnerabilities.^[1]

- Oxidation (Dominant Pathway): The C3-aldehyde is readily oxidized by atmospheric oxygen to 6-chloro-4-(cyclopropylamino)nicotinic acid. This reaction is catalyzed by light and trace transition metals.
- Hydrolysis: The C6-chlorine atom is activated by the para-aldehyde group. In basic aqueous media (pH > 8) or nucleophilic solvents (e.g., wet methanol), the chlorine can be displaced by hydroxide or alkoxide, yielding the 6-hydroxy/alkoxy derivative.
- Hemiacetal Formation: In alcoholic solvents (MeOH/EtOH), reversible hemiacetal formation occurs. While not permanent degradation, it complicates NMR/HPLC analysis.

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes.



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Figure 1: Primary degradation pathways including oxidation (red), hydrolysis (yellow), and reversible solvation (grey).

Handling & Storage Protocols

Storage Requirements

- Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for short-term usage.
- Atmosphere: Must be stored under inert gas (Argon or Nitrogen). The aldehyde is air-sensitive.
- Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

Handling Precautions

- Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water, which accelerates hydrolysis.

Analytical Methods (Quality Control)

To verify the integrity of the compound, use the following Reverse-Phase HPLC method. This method separates the parent aldehyde from its carboxylic acid oxidation product and hydrolysis impurities.

HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm)
Mobile Phase A	Water + 0.1% Formic Acid (or TFA)
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Aromatic) and 280 nm (Aldehyde specific)
Retention Order	1. Hydrolysis Product (Polar) 2. Nicotinic Acid Impurity 3. Parent Aldehyde 4.[2][3] Dimers/Oligomers (if any)

Rapid Purity Check (TLC)

- Stationary Phase: Silica Gel 60
- Mobile Phase: Hexane:Ethyl Acetate (3:1 or 2:1).
- Visualization: UV lamp (254 nm). The aldehyde may also stain with 2,4-DNP (orange spot), confirming the carbonyl group presence.

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